(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride
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Overview
Description
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropylamines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-fluorophenyl)-2-methylpropylamine
- (1R)-1-(2-fluorophenyl)-3-methyl-1-butanamine
- 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)
Uniqueness
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized therapeutic agents .
Properties
Molecular Formula |
C11H17ClFN |
---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
NMYVSKKUJLBHFS-RFVHGSKJSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=CC=C1F)N.Cl |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1F)N.Cl |
Origin of Product |
United States |
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